5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4S/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-12,14-15H,13H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYNANOLONKUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CS4)C5=CC=CC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The phenyl and thiophen-2-ylmethyl groups can be introduced via substitution reactions, while the trifluoromethyl group is often added using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 540.7 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity, particularly in drug development.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cyclization Reactions : These reactions are used to form the pyrrolo[2,3-d]pyrimidine core.
- Substitution Reactions : The introduction of phenyl and thiophen-2-ylmethyl groups is achieved through various substitution methods.
- Trifluoromethylation : This step incorporates the trifluoromethyl group, enhancing the compound's reactivity and stability.
Chemistry
In the field of chemistry, this compound serves as a vital building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop novel compounds with tailored properties.
Biology
Research has indicated that 5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine possesses potential bioactive properties. Studies have focused on its interactions with biological targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, which could impact various biological processes.
Medicine
This compound is being explored for its potential use in drug development. Notable applications include:
- Targeting Cancer Pathways : Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial in tumor angiogenesis .
- Anticancer Activity : Several studies have evaluated the anticancer properties of related compounds, demonstrating their efficacy against various cancer cell lines .
Anticancer Research
A study published in Pharmaceuticals detailed the synthesis and characterization of new derivatives based on the pyrrolo[2,3-d]pyrimidine framework. These derivatives exhibited significant antiproliferative activity against several human cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer) cells. The research highlighted the importance of structural modifications in enhancing anticancer efficacy .
Mechanism of Action
The mechanism of action of 5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, contributing to its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Known for its use in organic solar cells.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as a catalyst in organic transformations.
Uniqueness
5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, enhances its potential for various applications in research and industry .
Biological Activity
5-phenyl-N-[(thiophen-2-yl)methyl]-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has attracted attention for its potential biological activities. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of substituents such as phenyl, thiophen-2-ylmethyl, and trifluoromethyl groups enhances its chemical reactivity and biological efficacy.
Chemical Structure
The structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common approach begins with the pyrrolo[2,3-d]pyrimidine core synthesized through cyclization reactions involving appropriate precursors. The introduction of the phenyl and thiophen-2-ylmethyl groups is achieved via substitution reactions, while the trifluoromethyl group is added using trifluoromethylation reagents under controlled conditions .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group is known to enhance binding affinity and stability, contributing to its efficacy in modulating enzyme or receptor activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds within the pyrrolo[2,3-d]pyrimidine class. For instance, compounds similar to this compound have shown significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values indicate varying levels of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that derivatives of pyrrolo[2,3-d]pyrimidines exhibit antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation through targeted pathways .
Table: Summary of Biological Activities
Research Findings
- Antimicrobial Studies : The compound exhibited strong antimicrobial activity in vitro against a range of pathogens. In one study, it was compared with conventional antibiotics, showing promising results in terms of MIC values .
- Anticancer Studies : Another research indicated that derivatives similar to this compound could inhibit the growth of specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Interaction : Investigations into enzyme inhibition revealed that this compound could effectively modulate key metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
